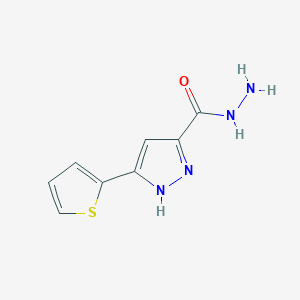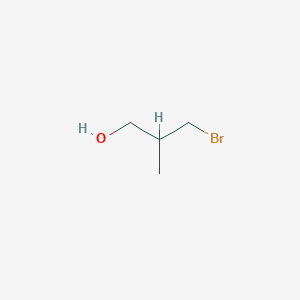
5-(2-thienyl)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-thienyl)-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
5-(2-thienyl)-1H-pyrazole-3-carbohydrazide and its derivatives have been extensively researched for their antimicrobial properties. Studies have shown these compounds to exhibit moderate to high antimicrobial activity against a variety of microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungi), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative bacteria) (Aly, 2016). Additionally, these compounds have demonstrated promising inhibition of DNA gyrase, a key enzyme in bacterial DNA replication (Sun et al., 2013).
Anti-inflammatory and Antioxidant Properties
Compounds derived from this compound have shown significant anti-inflammatory and antioxidant activities. For example, certain derivatives were found to be effective cyclooxygenase inhibitors, suggesting their potential in treating inflammation-related disorders (Mahajan et al., 2016). Other studies have highlighted their role as potent antioxidant and antitumor agents, indicating their relevance in cancer research and treatment (El Sadek et al., 2014).
Potential in Cancer Research
Some derivatives of this compound have been studied for their effects on cancer cells. For instance, certain N-glycoside derivatives induced autophagy in A549 lung cancer cells, demonstrating their potential as therapeutic agents in cancer treatment (Lian et al., 2009).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been an area of active research. Different methods have been employed to synthesize these compounds, and their structures have been confirmed using various analytical techniques (Abdel-Wahab & El-Ahl, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been reported to exhibit diverse biological efficiency . They have been associated with anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities .
Biochemical Pathways
Given its reported anti-inflammatory and antioxidant activities , it can be inferred that the compound may influence pathways related to inflammation and oxidative stress.
Result of Action
The compound’s reported anti-inflammatory and antioxidant activities suggest that it may modulate inflammatory responses and oxidative stress at the molecular and cellular levels .
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCTDRHIVSVRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215091 |
Source


|
| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92352-25-5 |
Source


|
| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92352-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)



